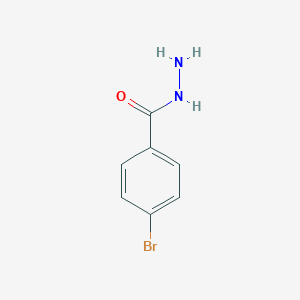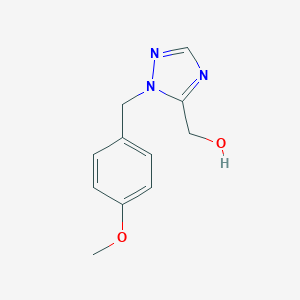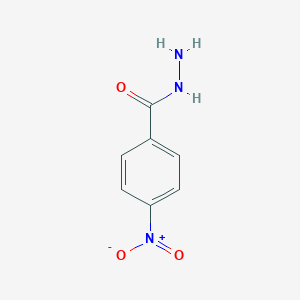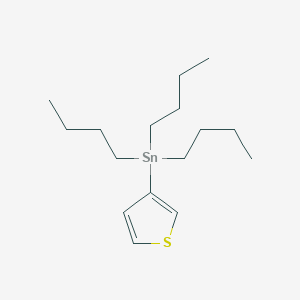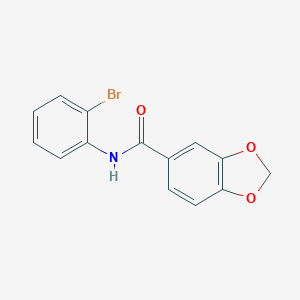
2-(2-Pyridin-2-ylethyl)aniline
Descripción general
Descripción
2-(2-Pyridin-2-ylethyl)aniline is a chemical compound with the molecular formula C13H14N2 . It is a derivative of aniline, which is a primary amine that consists of a benzene bearing a single amino substituent .
Synthesis Analysis
The synthesis of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been reported in several studies. For instance, a study reported the synthesis of a series of novel 2-(pyridin-2-yl) pyrimidine derivatives . Another study reported a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols .Molecular Structure Analysis
The molecular structure of 2-(2-Pyridin-2-ylethyl)aniline and its derivatives has been analyzed in several studies. For example, a study reported the structural analysis of 2-(pyridin-2-yl)-1H-perimidine and its mono- and di-N-methylated analogues .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Pyridin-2-ylethyl)aniline and its derivatives have been studied. For instance, a study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
The compound 2-(2-Pyridin-2-ylethyl)aniline has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Kinase Inhibition
The benzene group of the substituted aniline core in 2-(2-Pyridin-2-ylethyl)aniline can form π-π interactions. Docking studies have shown that designed compounds based on this core structure exhibit significant inhibitory potency against Mer and c-Met kinases. This suggests that the 2-substituted aniline pyrimidine group could be a promising scaffold for developing kinase inhibitors .
Catalyst-Free Synthesis
In synthetic methodology, 2-(2-Pyridin-2-ylethyl)aniline derivatives have been used as starting materials for the catalyst-free synthesis of N-pyridin-2-yl carbamates. This environmentally friendly technique allows for the efficient synthesis of a wide range of N-pyridin-2-yl carbamates, which have potential applications in drug discovery and chemical synthesis .
Safety and Hazards
The safety data sheet for aniline, a derivative of 2-(2-Pyridin-2-ylethyl)aniline, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Mode of Action
A related compound, 2-(pyridin-2-yl)aniline, has been used as a directing group in promoting c–h amination mediated by cupric acetate . This suggests that 2-(2-Pyridin-2-ylethyl)aniline might interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting that 2-(2-Pyridin-2-ylethyl)aniline might affect similar pathways.
Result of Action
, related compounds have shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro. This suggests that 2-(2-Pyridin-2-ylethyl)aniline might have similar effects.
Propiedades
IUPAC Name |
2-(2-pyridin-2-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13-7-2-1-5-11(13)8-9-12-6-3-4-10-15-12/h1-7,10H,8-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAOXFXGTWSXIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405860 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridin-2-ylethyl)aniline | |
CAS RN |
50385-28-9 | |
| Record name | 2-[2-(Pyridin-2-yl)ethyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

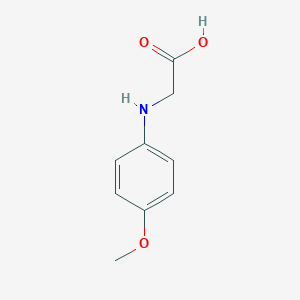


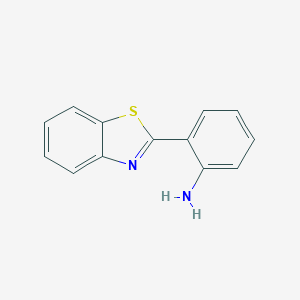
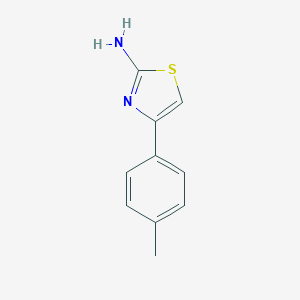
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
